Methyl 3-methoxy-4-nitrobenzoate
Overview
Description
“Methyl 3-methoxy-4-nitrobenzoate” is a chemical compound with the molecular formula C9H9NO5 . It is an ester derived from benzoic acid, specifically 5-methoxy-4-nitrobenzoic acid .
Synthesis Analysis
The synthesis of “Methyl 3-methoxy-4-nitrobenzoate” can involve several steps. One method may start with “Methyl 3-methoxybenzoate”, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular structure of “Methyl 3-methoxy-4-nitrobenzoate” can be represented by the InChI string:InChI=1S/C9H9NO5/c1-14-8-5-6 (9 (11)15-2)3-4-7 (8)10 (12)13/h3-5H,1-2H3
. This structure can also be viewed as a 2D Mol file or a computed 3D SD file . Chemical Reactions Analysis
“Methyl 3-methoxy-4-nitrobenzoate” can undergo various chemical reactions. For instance, nitration is a common reaction for this compound, which involves the substitution of an NO2 group for one of the hydrogen atoms on the benzene ring .Physical And Chemical Properties Analysis
“Methyl 3-methoxy-4-nitrobenzoate” has a molecular weight of 211.1715 . Its melting point is 86-88°C, and its predicted boiling point is 350.7±27.0 °C . The compound has a predicted density of 1.294±0.06 g/cm3 .Scientific Research Applications
1. Catalysts in Esterification
- Application Summary: Methyl benzoate (MB) compounds, including Methyl 3-methoxy-4-nitrobenzoate, are prepared by reacting various benzoic acids with methanol using an acidic catalyst .
- Methods of Application: The study used solid acids of zirconium metal solids fixed with various substances. It was determined that zirconium metal catalysts with fixed Ti had the best activity .
- Results or Outcomes: The direct condensation of benzoic acid and methanol using a metallic Lewis acid without other auxiliary Bronsted acids is reported for the first time .
2. Preparation of Substituted Nitrostyrene Benzoic Acids
- Application Summary: Methyl 3-methoxy-4-nitrobenzoate may be used in the preparation of substituted nitrostyrene benzoic acids .
- Methods of Application: The preparation involves a reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
3. Synthesis of Gefitinib
- Application Summary: A novel synthesis of gefitinib, a drug used in cancer treatment, starts from methyl 3-hydroxy-4-methoxybenzoate .
- Methods of Application: The process includes alkylation of the starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .
- Results or Outcomes: The specific results or outcomes of this application were not provided in the source .
- Chemical Properties: Methyl 3-methoxy-4-nitrobenzoate has a molecular formula of C9H9NO5 and a molecular weight of 211.1715 . It’s important to understand the chemical properties of a compound to determine its potential applications.
- Spectra Information: There are resources available that provide NMR, HPLC, LC-MS, UPLC and more information for Methyl 3-methoxy-4-nitrobenzoate . This information can be useful in various fields of research, including analytical chemistry and pharmaceutical development.
- Chemical Properties: Methyl 3-methoxy-4-nitrobenzoate has a molecular formula of C9H9NO5 and a molecular weight of 211.1715 . It’s important to understand the chemical properties of a compound to determine its potential applications.
- Spectra Information: There are resources available that provide NMR, HPLC, LC-MS, UPLC and more information for Methyl 3-methoxy-4-nitrobenzoate . This information can be useful in various fields of research, including analytical chemistry and pharmaceutical development.
Safety And Hazards
properties
IUPAC Name |
methyl 3-methoxy-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-5-6(9(11)15-2)3-4-7(8)10(12)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVFEPFLFHDHHK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80301880 | |
Record name | Methyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-4-nitrobenzoate | |
CAS RN |
5081-37-8 | |
Record name | 5081-37-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147082 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 3-methoxy-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80301880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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